molecular formula C20H21N5O3S B12217356 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

Cat. No.: B12217356
M. Wt: 411.5 g/mol
InChI Key: IJEURIGROALQDR-UHFFFAOYSA-N
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Description

4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethyl group, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazinecarbothioamides with acyl chlorides to form the triazole ring . The reaction conditions often require an alkaline medium and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[[2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H21N5O3S/c1-2-25-17(12-28-16-6-4-3-5-7-16)23-24-20(25)29-13-18(26)22-15-10-8-14(9-11-15)19(21)27/h3-11H,2,12-13H2,1H3,(H2,21,27)(H,22,26)

InChI Key

IJEURIGROALQDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=CC=C3

Origin of Product

United States

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